2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiazole ring, and an amide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO).
Formation of the Thiazole Ring: The thiazole ring can be constructed through the cyclization of thioamides with α-haloketones under acidic or basic conditions.
Coupling of the Rings: The oxadiazole and thiazole rings are then coupled through a condensation reaction with an appropriate aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced oxadiazole or thiazole derivatives
Substitution Products: Substituted phenyl or thiazole derivatives
Scientific Research Applications
2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the oxadiazole and thiazole rings, which are known pharmacophores.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
DNA Intercalation: The compound may intercalate into DNA, disrupting its function and leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiazole Derivatives: Compounds with the thiazole ring also show antimicrobial and anticancer properties.
Uniqueness
2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide is unique due to its combination of both oxadiazole and thiazole rings, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H16N4O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methyl-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C16H16N4O2S/c1-9(2)14(21)19-16-17-10(3)12(23-16)15-18-13(20-22-15)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,17,19,21) |
InChI Key |
MZFKCCNHSTYWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)C)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.